molecular formula C22H22N4O4 B11001097 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Katalognummer: B11001097
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: USWKZULMEDYZBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone derivative featuring a 6,7-dimethoxy substitution on the quinazolinone core and an indole-ethylacetamide side chain. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, anticancer, and antioxidant effects. The indole moiety enhances bioavailability and receptor interaction, while the dimethoxy groups may influence metabolic stability and binding affinity.

Eigenschaften

Molekularformel

C22H22N4O4

Molekulargewicht

406.4 g/mol

IUPAC-Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H22N4O4/c1-29-19-9-16-18(10-20(19)30-2)25-13-26(22(16)28)12-21(27)23-8-7-14-11-24-17-6-4-3-5-15(14)17/h3-6,9-11,13,24H,7-8,12H2,1-2H3,(H,23,27)

InChI-Schlüssel

USWKZULMEDYZBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43)OC

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a member of the quinazoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 408.46 g/mol. The structure features a quinazolinone core with methoxy substitutions that enhance its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinazoline derivatives often inhibit key enzymes involved in cellular signaling pathways, including kinases and proteases. This inhibition can disrupt various cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : The compound may interact with specific receptors on cell membranes, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds possess significant antimicrobial properties. For instance, a related compound was evaluated against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating infections.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus21

This table summarizes the antimicrobial efficacy observed in laboratory settings.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Some studies report that quinazoline derivatives can cause cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Mechanistic studies have shown that these compounds activate caspases, leading to programmed cell death in cancerous cells.

A notable study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial activity of various quinazoline derivatives against clinical isolates. The results showed that the target compound exhibited superior inhibition compared to standard antibiotics .
  • Anticancer Research : A recent investigation into the anticancer effects of quinazoline derivatives revealed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the quinazolinone core or the indole side chain. Below is a comparative analysis:

Compound ID Structure/Modification Molecular Formula Molecular Weight logP Key Features Reference
Target 6,7-dimethoxy, indole-ethyl C22H23N3O5 (inferred) ~425.4* ~2.9† High polarity (methoxy groups), indole enhances CNS penetration
Y043-4027 6-fluoro, 2-methyl, 5-chloro-indole C21H18ClFN4O2 412.85 2.95 Increased lipophilicity (Cl, F); potential enhanced blood-brain barrier penetration
CAS 1081124-28-8 6,7-dimethoxy, 5-fluoro-indole C22H21F3N4O3 424.4 N/A Fluorine substitution improves metabolic stability
CAS 1574406-08-8 6,7-dimethoxy, 2-methoxyphenoxy-ethyl C21H23N3O6 413.4 N/A Phenoxy group may reduce CNS activity due to increased polarity
CAS 497077-23-3 4-methoxyphenoxy, 4-methylphenyl C24H21N3O4 415.44 N/A Bulky aromatic substituents may limit solubility

*Estimated based on analogs; †Predicted using similar compounds.

Vorbereitungsmethoden

Acyl Chloride Method

  • Activation: Treat 3-(carboxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.

  • Coupling: Add 2-(1H-indol-3-yl)ethylamine (1.5 eq) and triethylamine (2 eq) in DCM. Stir at room temperature for 12 hours.

  • Yield: 65–70%

Carbodiimide-Mediated Coupling

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq)

  • Solvent: DMF

  • Conditions: 0°C to room temperature, 24 hours

  • Yield: 75–80%

Multi-Component Reaction Strategies

Recent advances enable one-pot assembly of quinazolinones with pre-installed side chains. A three-component reaction involving isatoic anhydride, aldehydes, and amines has been adapted for this purpose.

Example Protocol:

  • Components:

    • Isatoic anhydride 55 (1 eq)

    • Indole-3-carboxaldehyde (1 eq)

    • 2-Aminoethylacetamide (1 eq)

  • Catalyst: Citric acid (10 mol%)

  • Solvent: Ethanol, reflux, 4 hours

  • Yield: 68%

This method reduces step count but requires optimization for sterically hindered substrates.

Analytical Characterization

Physical Data:

  • Melting Point: 214–216°C

  • Molecular Formula: C₂₄H₂₄N₄O₅

  • Molecular Weight: 460.47 g/mol

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.92 (s, 1H, NH), 8.12 (s, 1H, H-5), 7.55 (d, J = 7.8 Hz, 1H, indole H-4), 7.32 (d, J = 2.3 Hz, 1H, indole H-2), 6.98–7.05 (m, 2H, quinazolinone H-8, H-9), 4.24 (t, J = 6.7 Hz, 2H, CH₂), 3.89 (s, 6H, OCH₃), 3.52 (t, J = 6.7 Hz, 2H, CH₂).

  • HRMS (ESI): m/z calcd for C₂₄H₂₅N₄O₅ [M+H]⁺: 461.1821; found: 461.1824 .

Q & A

Q. Q1. What are the key functional groups in 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how do they influence its reactivity?

Methodological Answer: The compound contains a quinazolinone core (4-oxoquinazolin-3(4H)-yl), methoxy groups (6,7-dimethoxy), an indole moiety (1H-indol-3-yl), and an acetamide linker. The quinazolinone and indole groups are electron-rich, enabling interactions with biological targets (e.g., enzymes, receptors), while the methoxy groups enhance solubility and metabolic stability. The acetamide linker provides structural flexibility for binding optimization. Reactivity can be probed via nucleophilic substitution at the quinazolinone carbonyl or electrophilic aromatic substitution on the indole ring .

Q. Q2. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?

Methodological Answer: Synthesis typically involves multi-step routes:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

Methoxy group introduction : Alkylation or demethylation-protection strategies.

Indole-ethylamine coupling : Mitsunobu reaction or reductive amination to attach the indole-ethyl group.

Acetamide linkage : Amide coupling using EDC/HOBt or DCC.
Pitfalls : Low yields in cyclization steps due to steric hindrance from dimethoxy groups; indole instability under strong acidic/basic conditions. Monitor via TLC/HPLC and optimize solvent polarity (e.g., DMF for solubility) .

Q. Q3. How can structural purity and identity be validated?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural confirmation :
    • 1H/13C NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm), indole NH (~δ 10.5 ppm), and quinazolinone carbonyl (~δ 165–170 ppm in 13C).
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
    • IR : Amide C=O stretch (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Core modifications : Replace quinazolinone with pyridazinone () or thienopyrimidine () to assess ring flexibility.

Substituent variation : Substitute methoxy groups with ethoxy or halogen atoms to modulate electron density.

Linker optimization : Test ethylene vs. propylene spacers in the acetamide chain for conformational effects.

Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to correlate structural changes with activity. Computational docking (e.g., AutoDock Vina) can predict binding poses .

Q. Q5. What experimental approaches resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines). For example, use HEK293 cells stably expressing the target receptor.
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and radiometric assays.
  • Meta-analysis : Compare data across studies using tools like PRISMA guidelines, focusing on variables like solvent (DMSO concentration affects solubility) or assay detection limits .

Q. Q6. How can metabolic stability and pharmacokinetic (PK) properties be optimized?

Methodological Answer:

  • Metabolic hotspots : Identify labile sites (e.g., methoxy demethylation via CYP450) using liver microsome assays.
  • Derivatization : Replace methoxy groups with trifluoromethoxy (resistant to oxidation) or incorporate deuterium at vulnerable positions.
  • PK profiling : Conduct in vivo studies in rodents with LC-MS/MS quantification of plasma/tissue concentrations. Adjust logP via acetamide substituents (e.g., aryl vs. alkyl) to enhance bioavailability .

Methodological Challenges & Solutions

Q. Q7. What strategies mitigate low yield in the final amide coupling step?

Methodological Answer:

  • Activating agents : Switch from EDC/HOBt to HATU or PyBOP for sterically hindered amines.
  • Solvent optimization : Use DCM for non-polar intermediates or DMF for polar substrates.
  • Temperature control : Perform reactions at 0–4°C to minimize side reactions (e.g., racemization).
  • Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Q8. How can off-target effects be minimized in biological assays?

Methodological Answer:

  • Counter-screening : Test against related enzymes/receptors (e.g., kinase panel for ATP-competitive inhibitors).
  • Proteome-wide profiling : Use affinity-based proteomics (e.g., thermal shift assays) to identify unintended targets.
  • Negative controls : Include structurally similar but inactive analogs (e.g., methoxy-to-methyl substitution) to validate specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.